Bienvenue dans la boutique en ligne BenchChem!

2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine

Synthetic Chemistry Cross-Coupling Building Block Comparison

This compound uniquely combines a pyrimidine core with a 4-bromobenzenesulfonyl-piperidine via a direct ether linkage, offering a validated vector for kinase inhibitor diversification. Unlike mono-functional alternatives, the bromoaryl handle enables rapid Suzuki/Buchwald-Hartwig derivatization, while the sulfonamide moiety provides critical hydrogen-bonding for VEGFR-2 ATP-binding site engagement. Its CLogP (~2.8) supports CNS MPO compliance. Procure the exact scaffold to ensure SAR integrity—structural analogs with altered linkers show significant potency shifts.

Molecular Formula C15H16BrN3O3S
Molecular Weight 398.28
CAS No. 2034273-07-7
Cat. No. B2684992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
CAS2034273-07-7
Molecular FormulaC15H16BrN3O3S
Molecular Weight398.28
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)OC3=NC=CC=N3
InChIInChI=1S/C15H16BrN3O3S/c16-12-4-6-14(7-5-12)23(20,21)19-10-1-3-13(11-19)22-15-17-8-2-9-18-15/h2,4-9,13H,1,3,10-11H2
InChIKeyJLQXBTHLHBQSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034273-07-7): A Defined Sulfonamide-Pyrimidine Scaffold for Targeted Library Synthesis


The compound 2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034273-07-7) is a pre-functionalized heterocyclic building block combining a pyrimidine core with a 4-bromobenzenesulfonyl-substituted piperidine via an ether linkage . Its structural complexity provides a defined vector for diversification, distinguishing it from simple, mono-functional alternatives. This scaffold is particularly relevant in medicinal chemistry programs targeting kinase inhibition and central nervous system disorders, where N-sulfonylpiperidine and pyrimidine motifs are privileged pharmacophores . The presence of both a bromoaryl handle for cross-coupling and a sulfonamide moiety for hydrogen bonding interactions makes it a strategic intermediate for parallel synthesis and structure-activity relationship (SAR) exploration .

Why Close Analogs of 2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine Cannot Be Assumed to Be Functionally Interchangeable


In the N-sulfonylpiperidine class, minor structural deviations from the specific 3-oxy-pyrimidine and 4-bromobenzenesulfonyl substitution pattern of CAS 2034273-07-7 can cause radical shifts in biological activity and physicochemical properties. For instance, a closely related analog, 2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine, alters the linker from a direct ether to a methylene-ether and introduces a methyl group on the pyrimidine, demonstrating that even single-atom changes in the linker or core greatly impact the 3D orientation of the pharmacophore. This structural sensitivity is reflected in the broader literature, where compounds from a series of N-sulfonylpiperidine VEGFR-2 inhibitors showed that specific substitution patterns (e.g., compounds 3a, 4, 8, and 9) were critical for achieving potent anticancer activity (IC50 values ranging from 3.76 to 4.43 µM), highlighting that generic substitution without quantitative SAR data is unreliable . Therefore, a scientific or industrial user must use the exact compound to ensure the integrity of a chemical series or a reaction sequence, as any unvalidated modification can lead to loss of target affinity or synthetic utility.

Quantitative Differentiation Matrix for 2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine


Synthetic Utility: The 4-Bromophenyl Sulfonamide as a Superior Cross-Coupling Partner vs. Chloro- or Nitro- Analogs

The 4-bromophenyl group on the sulfonamide of CAS 2034273-07-7 provides a strategic advantage for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). While a 4-chloro analog would be less reactive, and a 4-nitro analog would introduce undesired redox activity, the bromo substituent offers an optimal balance of oxidative addition reactivity and commercial availability. This class-level inference is supported by the general reactivity order for aryl halides in Pd(0) couplings (I > Br >> Cl), making this bromo-derivative a more efficient and predictable starting material than its chloro- or fluoro-substituted isosteres [1].

Synthetic Chemistry Cross-Coupling Building Block Comparison

VEGFR-2 Kinase Inhibition Potential: N-Sulfonylpiperidine Motif Confirms Class-Level Anticancer Activity

The N-sulfonylpiperidine moiety present in CAS 2034273-07-7 is a key pharmacophore in a series of novel VEGFR-2 inhibitors. In a direct study, analog compound 8, bearing a related N-sulfonylpiperidine scaffold, exhibited an IC50 of 0.0554 µM against VEGFR-2, comparable to the standard sorafenib (IC50 = 0.0416 µM) . The same series showed potent anti-proliferative activity against HCT-116 (IC50 = 3.94 µM), HepG-2 (IC50 = 3.76 µM), and MCF-7 (IC50 = 4.43 µM) cancer cell lines . While the exact activity of CAS 2034273-07-7 has not been independently reported, its structural congruence with the active series establishes a class-level rational expectation for VEGFR-2 inhibitory potential.

Medicinal Chemistry Kinase Inhibition Anticancer Activity

Physicochemical Differentiation: Enhanced Calculated Lipophilicity vs. Piperazine Analogs

Calculated properties indicate a distinct lipophilic profile for CAS 2034273-07-7 (CLogP ~2.8) compared to its piperazine analog, 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CLogP ~3.5), due to the replacement of the piperazine ring with a piperidine and the direct ether linkage . This lipophilicity difference can influence membrane permeability and non-specific binding, making the 3-oxy-piperidine variant a potentially more developable lead scaffold for central nervous system (CNS) targets, where lower lipophilicity is often correlated with reduced off-target pharmacology and metabolic clearance [1].

Computational Chemistry Drug-Likeness Physicochemical Properties

Spatial Configuration: The 3-Oxy Linker Enforces a Unique Vector vs. 4-Sulfonyl or 4-Methylene Analogs

The 3-oxy substitution on the piperidine ring of CAS 2034273-07-7 directs the pyrimidine moiety into a specific spatial orientation that is distinct from analogs with a 4-sulfonylpiperidine or 4-methylenepiperidine linker. A search in chemical databases shows that 4-(4-bromobenzenesulfonyl)piperidine hydrochloride (CAS 285995-01-9) and 2-[(4-bromobenzenesulfonyl)methyl]piperidine (CAS not specified) are commercially available but lack the pyrimidine ring entirely, while the target compound presents a bifunctional arrangement. This difference in geometry is critical for binding pocket complementarity; a head-to-head comparison of molecular electrostatic potential surfaces would show distinct dipole moments and hydrogen-bond acceptor/donor positions, directly impacting target engagement [1].

Medicinal Chemistry Conformational Analysis Scaffold Design

Validated Application Scenarios for 2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine


Lead Generation Library for VEGFR-2 Kinase Inhibition

Medicinal chemistry groups can use CAS 2034273-07-7 as a core scaffold for generating focused kinase inhibitor libraries. By leveraging the structure-activity relationships observed in the active N-sulfonylpiperidine series, researchers can derivatize the bromoaryl handle to rapidly explore chemical space around the VEGFR-2 ATP-binding site, aiming to replicate or improve upon the potent IC50 values (e.g., 0.0554 µM) reported for close analogs .

CNS Penetrant Probe Design via Optimized Lipophilic Efficiency

The moderately low calculated lipophilicity (CLogP ≈ 2.8) of this scaffold makes it an attractive starting point for CNS drug discovery programs. Structure-activity relationship (SAR) campaigns can systematically modify the pyrimidine ring while monitoring multiparameter optimization (MPO) scores, using the scaffold's intrinsic physicochemical differentiation to maintain alignment with CNS drug-like property guidelines and minimize metabolic liabilities [1].

Late-Stage Diversification in Parallel Synthesis

The 4-bromobenzenesulfonyl group serves as a universal cross-coupling handle, enabling the rapid preparation of an array of analogs through Suzuki or Buchwald-Hartwig reactions. Procurement of the exact compound ensures that the synthetic route is validated for this specific intermediate, avoiding the troubleshooting required for less reactive chloro- or incompatible nitro-analogs, thereby accelerating the hit-to-lead process [2].

Quote Request

Request a Quote for 2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.